2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide
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Overview
Description
2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a dichlorohydroxyphenyl group, which may contribute to its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dichlorohydroxyphenyl group through a condensation reaction. The final step involves the attachment of the diethylphenylacetamide moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the hydroxy group allows for oxidation reactions, potentially forming quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Scientific Research Applications
2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential due to its structural similarity to known pharmacophores.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorohydroxyphenyl group may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and dichlorohydroxyphenyl compounds. Compared to these, 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide is unique due to its combined structural features, which may confer distinct biological and chemical properties. Examples of similar compounds include:
- Benzothiazole-2,6-diamine
- 4,6-Dichlorobenzo[d]thiazol-2-amine .
Properties
Molecular Formula |
C26H23Cl2N3O2S2 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C26H23Cl2N3O2S2/c1-3-15-6-5-7-16(4-2)24(15)31-23(32)14-34-26-30-21-9-8-19(12-22(21)35-26)29-13-17-10-18(27)11-20(28)25(17)33/h5-13,33H,3-4,14H2,1-2H3,(H,31,32) |
InChI Key |
ANTMNSPMUOYSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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